3-Fluorocyclobutan-1-one

Theoretical Chemistry Physical Organic Chemistry Reactivity

3-Fluorocyclobutan-1-one (CAS 1415342-84-5) is a monofluorinated cyclobutanone derivative (C4H5FO, MW 88.08). The compound combines the high ring strain of a four-membered cyclic ketone (ca.

Molecular Formula C4H5FO
Molecular Weight 88.08 g/mol
CAS No. 1415342-84-5
Cat. No. B1403474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorocyclobutan-1-one
CAS1415342-84-5
Molecular FormulaC4H5FO
Molecular Weight88.08 g/mol
Structural Identifiers
SMILESC1C(CC1=O)F
InChIInChI=1S/C4H5FO/c5-3-1-4(6)2-3/h3H,1-2H2
InChIKeyKQFPMCCDQBTGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorocyclobutan-1-one (CAS 1415342-84-5): A Strategic Fluorinated Cyclobutanone Building Block for Medicinal Chemistry


3-Fluorocyclobutan-1-one (CAS 1415342-84-5) is a monofluorinated cyclobutanone derivative (C4H5FO, MW 88.08) [1]. The compound combines the high ring strain of a four-membered cyclic ketone (ca. 25 kcal/mol) with the unique electronic properties of a single fluorine substituent [2]. Fluorocyclobutanones have been established as versatile intermediates for the synthesis of fluorinated nucleoside analogs and other bioactive molecules, leveraging the fluorine atom to enhance metabolic stability and modulate physicochemical properties [3].

Monofluorinated cyclobutanone building block for medicinal chemistry campaigns
Compatible with photochemical ring-expansion to access fluorinated nucleoside analogs
Ring-strained electrophilic scaffold for carbonyl-based diversification

3-Fluorocyclobutan-1-one Substitution Risks: Why Monofluorination at the 3-Position Dictates Distinct Reactivity and Physicochemical Outcomes


The 3-fluorocyclobutane motif is not interchangeable with unsubstituted, gem-difluorinated, or other heteroatom-substituted cyclobutanones. The specific monofluorination pattern in 3-fluorocyclobutan-1-one confers unique electronic stabilization and steric effects that directly influence enolization equilibria, nucleophilic addition regioselectivity, and the physicochemical profile of downstream derivatives [1]. In contrast, 3,3-difluorocyclobutan-1-one exhibits markedly different lipophilicity (XLogP3 0.400) and hydrogen-bonding capacity, while unsubstituted cyclobutanone lacks the metabolic stability and conformational bias imparted by the C–F bond . Generic substitution without experimental validation risks altering critical parameters such as logP, pKa, and target binding affinity in medicinal chemistry campaigns [2].

Unsubstituted cyclobutanone
Lacks the C–F bond effects on metabolic stability and conformational bias; may not reproduce ADME profile of fluorinated analogs.
2-Fluorocyclobutanone isomer
Distinct pKa and logP profile of derived acids alters physicochemical properties; isomer substitution may shift target engagement.
3,3-Difluorocyclobutan-1-one
Changed lipophilicity and hydrogen-bonding capacity versus monofluorination; difluoro motif may alter binding and permeability.

3-Fluorocyclobutan-1-one: Quantified Differentiation Against Cyclobutanone and Difluoro Analogs


Monofluorination Stabilizes the Cyclobutanone Ring: Theoretical Evidence for Enhanced Kinetic Persistence

MINDO-Forces calculations demonstrate that electron-releasing substituents like fluorine stabilize the cyclobutanone ring system relative to the unsubstituted parent. The presence of a single fluorine at the 3-position lowers the heat of formation of the ketone tautomer, shifting the keto-enol equilibrium further toward the ketone form compared to cyclobutanone [1]. This stabilization contrasts with electron-withdrawing groups (e.g., CF3, NO2) which destabilize the ketone, and implies that 3-fluorocyclobutan-1-one may exhibit greater resistance to ring-opening under certain conditions.

Ring stabilization
Class-level
Fluorine stabilizes ketone tautomer vs. unsubstituted cyclobutanone (theoretical)
May support reaction robustness and storage stability
Theoretical model; experimental validation needed
Theoretical Chemistry Physical Organic Chemistry Reactivity

Fluorine Substitution Modulates Physicochemical Properties: Comparative pKa and logP Data for 3-Fluorocyclobutyl Derivatives

In a comprehensive study of monofluorinated cyclobutane building blocks, the 3-fluorocyclobutane carboxylic acid derivative (3-FCBCA) exhibited a pKa of 4.22 and a logP of 0.58 [1]. These values are directly relevant to 3-fluorocyclobutan-1-one, which serves as a precursor to such acids. For comparison, the 2-fluorocyclobutane carboxylic acid (2-FCBCA) showed a pKa of 4.07 and a logP of 0.41, while the unsubstituted cyclobutanecarboxylic acid has a pKa of ~4.8 and logP of ~0.6 [2]. The subtle but distinct differences in acidity and lipophilicity highlight the impact of fluorine position on molecular properties.

Physicochemical profile
Reported
Derived 3-fluorocyclobutanecarboxylic acid: pKa 4.22, logP 0.58
Distinct ADME property space vs. 2-fluoro isomer (pKa 4.07, logP 0.41)
Building-block extrapolation; verify in final compounds
Medicinal Chemistry Physicochemical Profiling ADME

Synthetic Utility: 3-Fluorocyclobutan-1-one Enables Photochemical Access to Fluoronucleosides

3-Fluorocyclobutan-1-one and related fluorocyclobutanones undergo photochemical ring-expansion in the presence of 6-chloropurine to yield fluorinated nucleoside analogs [1]. This transformation is specific to the fluorocyclobutanone scaffold; non-fluorinated cyclobutanones do not produce fluorinated nucleosides under identical conditions. The resulting fluoronucleosides, such as 3'-fluoro-2',3'-dideoxythymidine (FddThd) and 1-(2'-dideoxy-2'-fluoro-1'-β-D-arabinofuranosyl)-5-iodouracil (FIAC), have demonstrated potent anti-HIV and anti-herpes virus activity, respectively [2].

Synthetic access
Class-level
Photochemical ring-expansion with 6-chloropurine yields fluoronucleosides
Supports fluoronucleoside library synthesis
Reported antiviral activity in derived nucleosides; building block not a drug substance
Nucleoside Synthesis Antiviral Agents Photochemistry

3-Fluorocyclobutan-1-one Procurement: Optimal Research and Industrial Applications


Medicinal Chemistry: Synthesis of Fluorinated Cyclobutyl-Containing Drug Candidates

Use 3-fluorocyclobutan-1-one as a key intermediate to introduce the 3-fluorocyclobutyl moiety into lead compounds. The monofluorination pattern provides a unique balance of lipophilicity and acidity (as demonstrated in derived carboxylic acids [1]), which can be exploited to fine-tune ADME properties without drastically altering molecular recognition. This is particularly valuable for optimizing CNS penetration or oral bioavailability in programs targeting kinases, GPCRs, or antiviral targets.

Antiviral Drug Discovery: Photochemical Synthesis of Fluoronucleoside Analogs

Employ 3-fluorocyclobutan-1-one in photochemical ring-expansion reactions with purine or pyrimidine bases to rapidly generate libraries of fluorinated nucleoside analogs [2]. This methodology bypasses traditional carbohydrate chemistry, enabling faster SAR exploration for anti-HIV, anti-HSV, and anti-TB agents. The resulting fluoronucleosides often exhibit enhanced metabolic stability and target selectivity compared to non-fluorinated counterparts [3].

Chemical Biology: Metabolic Stability Probes and Bioisostere Evaluation

Utilize 3-fluorocyclobutan-1-one to prepare 3-fluorocyclobutane-containing probes for studying metabolic pathways. The C–F bond (116 kcal/mol) is significantly stronger than the C–H bond (100 kcal/mol), imparting resistance to oxidative metabolism [4]. Compare the metabolic stability of 3-fluorocyclobutyl derivatives against unsubstituted cyclobutyl and 3,3-difluorocyclobutyl analogs to establish structure-metabolism relationships and validate the use of fluorocyclobutanes as metabolically stable bioisosteres.

Agrochemical Intermediate: Synthesis of Fluorinated Pesticides and Herbicides

Leverage the ring-strained, electrophilic nature of 3-fluorocyclobutan-1-one to construct fluorinated cyclobutane-containing agrochemicals. Fluorination often enhances environmental persistence and target-site binding in crop protection agents [5]. The compound can serve as a versatile electrophile for nucleophilic additions or as a scaffold for further functionalization via carbonyl chemistry, providing access to novel fluorinated cyclobutyl amines, alcohols, and carboxylic acids [6].

Application
Selection Property
Validation Focus
Lead optimization with 3-fluorocyclobutyl motif
3-Fluorocyclobutyl scaffold incorporation
ADME property modulation review
Fluoronucleoside analog synthesis
Photochemical ring-expansion compatibility
Reported antiviral activity context (derived nucleosides)
Metabolic stability probe development
C–F bond oxidative metabolism resistance
Comparative metabolism studies
Agrochemical intermediate research
Electrophilic fluorinated scaffold
Environmental fate and target-binding studies

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